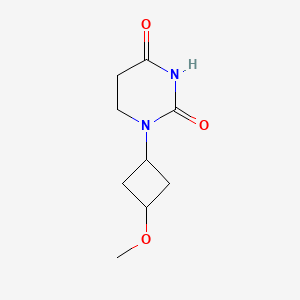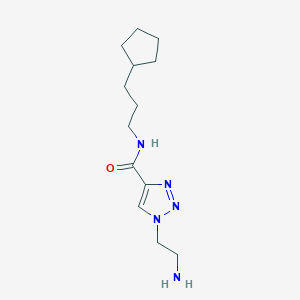![molecular formula C15H15N3S B6633283 N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine](/img/structure/B6633283.png)
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine, also known as MIQ, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic properties. MIQ belongs to the class of isoquinoline derivatives and has a unique chemical structure that makes it a promising candidate for drug development. In
Wirkmechanismus
The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine is not fully understood. However, it has been suggested that N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine exerts its therapeutic effects by modulating various signaling pathways involved in cell proliferation, inflammation, and apoptosis. N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival. Furthermore, N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has been shown to induce apoptosis by activating the caspase cascade.
Biochemical and Physiological Effects:
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has been shown to have several biochemical and physiological effects. N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has been shown to inhibit the activity of several enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer metastasis. N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has also been shown to increase the expression of pro-apoptotic proteins, such as Bax and caspase-3, and decrease the expression of anti-apoptotic proteins, such as Bcl-2. Furthermore, N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has been shown to induce cell cycle arrest at the G2/M phase and inhibit cell migration and invasion.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has also been shown to have low toxicity and is well-tolerated in vitro and in vivo. However, N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has some limitations for lab experiments. N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. Furthermore, N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has shown to have low solubility in water, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has several potential future directions for research and development. N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine can be further optimized for its pharmacokinetics and pharmacodynamics to improve its efficacy and bioavailability. N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine can also be tested in animal models to evaluate its safety and efficacy in vivo. Furthermore, N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine can be tested in combination with other drugs to enhance its therapeutic effects. N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has the potential to be developed into a novel therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.
In conclusion, N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine is a novel compound that has shown promising results in scientific research. N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has several potential therapeutic applications and can be further optimized for its pharmacokinetics and pharmacodynamics. N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has the potential to be developed into a novel therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.
Synthesemethoden
The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine involves the reaction of 2-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine with isoquinoline-1-carboxylic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including amidation, cyclization, and reduction, to yield N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine as the final product. The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has been optimized to achieve high yields and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has been tested on various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting cancer cell growth and inducing apoptosis. N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has also been tested for its anti-inflammatory properties and has shown to inhibit the production of pro-inflammatory cytokines in vitro. Furthermore, N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine has been tested for its antimicrobial properties and has shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-11-18-13(10-19-11)7-9-17-15-14-5-3-2-4-12(14)6-8-16-15/h2-6,8,10H,7,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPACRFRKNQMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCNC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B6633214.png)


![3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine](/img/structure/B6633235.png)
![8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633237.png)
![1-[2-(1,3-Thiazol-2-yl)propylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633243.png)
![2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide](/img/structure/B6633246.png)
![2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6633252.png)
![2,2-Dimethyl-3-[2-(4-methylpyrazol-1-yl)ethylamino]-3-oxopropanoic acid](/img/structure/B6633255.png)
![2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide](/img/structure/B6633268.png)

![2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B6633291.png)
![2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol](/img/structure/B6633294.png)
![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6633300.png)